Boiling Point and Thermal Stability: 4-Phenyl vs. 4-Methyl-2(5H)-furanone
4-Phenylfuran-2(5H)-one exhibits a substantially higher boiling point than its 4-methyl analog, reflecting enhanced intermolecular interactions conferred by the phenyl ring. The boiling point of 4-Phenylfuran-2(5H)-one is 338.8 °C at 760 mmHg, compared with 222.4 °C at 760 mmHg for 4-Methyl-2(5H)-furanone, yielding a difference of +116.4 °C . This elevated boiling point is accompanied by a higher density (1.215 vs. 1.12 g/cm³) and a lower vapor pressure (9.6 × 10⁻⁵ vs. ~0.1 mmHg at 25 °C), indicating that 4-Phenylfuran-2(5H)-one is considerably less volatile and more thermally robust under processing conditions .
| Evidence Dimension | Boiling point and associated thermal properties |
|---|---|
| Target Compound Data | BP 338.8 °C at 760 mmHg; Density 1.215 g/cm³; Vapor pressure 9.6 × 10⁻⁵ mmHg at 25 °C |
| Comparator Or Baseline | 4-Methyl-2(5H)-furanone (CAS 6124-79-4): BP 222.4 °C at 760 mmHg; Density 1.12 g/cm³; Vapor pressure ~0.1 mmHg at 25 °C |
| Quantified Difference | ΔBP = +116.4 °C; ΔDensity = +0.095 g/cm³; ~1,000-fold lower vapor pressure |
| Conditions | Standard atmospheric pressure (760 mmHg); computed vs. experimentally reported values |
Why This Matters
For procurement decisions in process chemistry, the 116 °C higher boiling point translates to a wider operational window for high-temperature reactions (e.g., palladium-catalyzed couplings, solvent-free cycloadditions) without premature volatilization or distillative loss, making 4-Phenylfuran-2(5H)-one the preferred scaffold when thermal robustness is required.
